Celiprolol
説明
Celiprolol is a medication in the class of beta blockers, used in the treatment of high blood pressure . It has a unique pharmacology: it is a selective β1 receptor antagonist, but a β2 receptor partial agonist. It is also a weak α2 receptor antagonist . It was patented in 1973 and approved for medical use in 1982 .
Synthesis Analysis
Celiprolol hydrochloride, a β-blocker drug, has been synthesized by a new approach . Another synthesis route involves hydrolysis of the chloride and acetylation of the phenol, reduction of the nitro group, and acylation of the amine .Molecular Structure Analysis
Celiprolol crystallizes in the monoclinic space group, P2l/a, with a = 9.081(2), b = 13.800(4), and c = 17.471(5) Å and β = 95.04(2) .Chemical Reactions Analysis
Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity . The beta-2 agonist activity is thought to account for its mild vasodilating properties .科学的研究の応用
Management of Hypertension
Celiprolol is a beta-blocker used for the management of mild to moderate hypertension . It lowers blood pressure in hypertensive patients at rest and on exercise .
Treatment of Angina Pectoris
Celiprolol is also indicated for the management of effort-induced angina pectoris . It helps to control chest pain by reducing the heart’s workload and helps it beat more regularly .
Cardioselectivity
Celiprolol is a potent beta blocker on beta1-adrenoceptors and exhibits cardioselectivity both in vitro and in vivo . This means it primarily blocks the beta1-adrenoceptors that are located in the heart, as opposed to beta2-adrenoceptors in other parts of the body .
Partial Beta-2 Agonist Activity
Celiprolol has partial beta-2 agonist activity . This means it can partially stimulate beta-2 adrenoceptors, which are found in the lungs among other places. This activity is thought to account for its mild vasodilating properties .
Treatment of Vascular Ehlers–Danlos Syndrome (vEDS)
A clinical trial in 2010 suggested a use for Celiprolol in the prevention of vascular complications of a rare inherited disease called vascular Ehlers–Danlos syndrome . It demonstrated decreased incidence of arterial rupture or dissection .
Improvement of Biomechanical Integrity of the Aorta
Celiprolol has been found to improve the biomechanical integrity of the aorta in a mouse model of vascular Ehlers–Danlos syndrome . It can improve the biomechanical integrity of the aortic wall, thereby potentially reducing the risk of dissection and rupture .
作用機序
Celiprolol is a unique medication in the class of beta blockers, primarily used in the treatment of high blood pressure . It has a distinct pharmacology that sets it apart from other beta blockers .
Target of Action
Celiprolol is a selective β1 receptor antagonist , but also exhibits partial β2 receptor agonist activity . Additionally, it has weak α2 receptor antagonist properties . These receptors are the primary targets of celiprolol.
Mode of Action
As a β1 receptor antagonist , celiprolol blocks the action of adrenaline and noradrenaline on β1-adrenergic receptors, reducing the heart rate and decreasing the force of heart muscle contraction, thereby lowering blood pressure . Its partial β2 receptor agonist activity is thought to account for its mild vasodilating properties . This means it can bind to and stimulate β2-adrenergic receptors, causing vasodilation and further reducing blood pressure .
Biochemical Pathways
Celiprolol’s action on β1 and β2 receptors affects the adrenergic system, which plays a crucial role in the cardiovascular system’s regulation. By blocking β1 receptors and partially stimulating β2 receptors, celiprolol disrupts the normal functioning of these pathways, leading to decreased heart rate and blood pressure .
Pharmacokinetics
Celiprolol’s bioavailability ranges from 30-70%, and it has an elimination half-life of approximately 5 hours . This means that the drug is moderately well absorbed in the body and remains active for several hours. The bioavailability of celiprolol can be markedly affected by food, and it is recommended to avoid administration of celiprolol with food .
Result of Action
The primary result of celiprolol’s action is a reduction in blood pressure in hypertensive patients, both at rest and during exercise . This is achieved through a combination of reduced heart rate, decreased force of heart muscle contraction, and mild vasodilation .
Action Environment
The efficacy and stability of celiprolol can be influenced by various environmental factors. For instance, food can significantly impact the bioavailability of celiprolol . Therefore, it is recommended to take celiprolol on an empty stomach to ensure optimal absorption and effectiveness .
将来の方向性
特性
IUPAC Name |
3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOATXPAWOHTVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57470-78-7 (mono-hydrochloride) | |
Record name | Celiprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020259 | |
Record name | Celiprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity. The beta-2 agonist activity is thought to account for its mild vasodilating properties. It lowers blood pressure in hypertensive patients at rest and on exercise. The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone. Under conditions of stress such as exercise, celiprolol attenuates chronotropic and inotropic responses to sympathetic stimulation. However, at rest minimal impairment of cardiac function is seen. | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Celiprolol | |
CAS RN |
56980-93-9 | |
Record name | Celiprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56980-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Celiprolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Celiprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Celiprolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELIPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRB57K47QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
120-122 | |
Record name | Celiprolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。